(R)-1-(Diphenylphosphino)propan-2-amine
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Overview
Description
®-1-(Diphenylphosphino)propan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric synthesis. This compound is characterized by the presence of a phosphine group attached to a chiral amine, making it a valuable tool in enantioselective catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphino)propan-2-amine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
On an industrial scale, the production of ®-1-(Diphenylphosphino)propan-2-amine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
®-1-(Diphenylphosphino)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral amine moiety imparts enantioselectivity to these reactions, allowing for the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Diphenylphosphino)propan-2-amine
- ®-1-(Diphenylphosphino)butan-2-amine
- ®-1-(Diphenylphosphino)ethan-2-amine
Uniqueness
®-1-(Diphenylphosphino)propan-2-amine is unique due to its specific chiral configuration and the presence of both a phosphine and an amine group. This combination makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C15H18NP |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
(2R)-1-diphenylphosphanylpropan-2-amine |
InChI |
InChI=1S/C15H18NP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12,16H2,1H3/t13-/m1/s1 |
InChI Key |
ZFHKTVKTODLXRW-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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